![molecular formula C11H15ClN4 B1493869 [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride CAS No. 1185023-32-8](/img/structure/B1493869.png)

[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride

Übersicht

Beschreibung

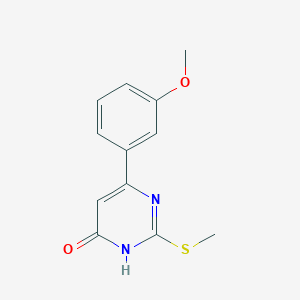

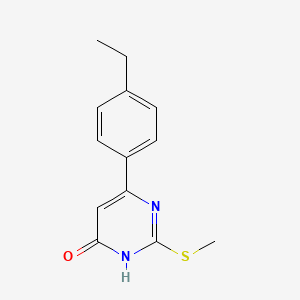

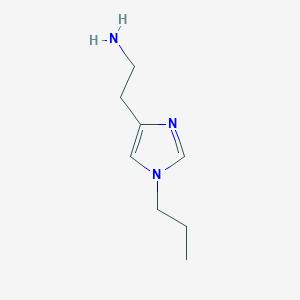

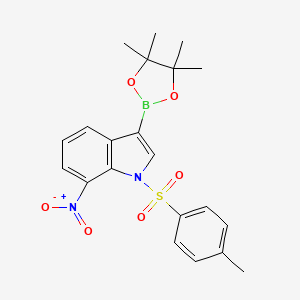

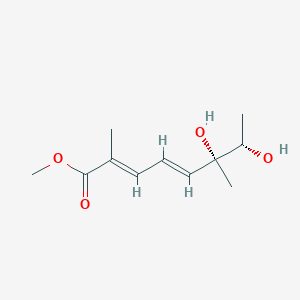

“[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride” is a chemical compound with the IUPAC name 2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride . It has a molecular weight of 238.72 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H . This indicates the presence of a benzyl group attached to the 3-position of a 1,2,4-triazole ring, with an ethylamine group attached to the 2-position of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.72 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Drug Discovery

The triazole ring, a core structure in this compound, is a significant motif in pharmaceutical chemistry due to its resemblance to the amide bond, which is crucial in bioactive molecules . The benzyl-substituted triazoles have been explored for their potential as therapeutic agents. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties, with some showing promising results.

Organic Synthesis

In organic chemistry, the triazole ring serves as a versatile intermediate. The benzyl group in the compound can act as a protecting group or a handle for further functionalization, enabling the synthesis of complex molecules. This is particularly useful in the development of new synthetic routes for medicinal compounds .

Polymer Chemistry

Triazole derivatives are known to enhance the stability and durability of polymers. The incorporation of [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride into polymer chains can lead to materials with improved thermal and chemical resistance, which is beneficial for industrial applications .

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding makes it an excellent candidate for constructing supramolecular structures. These structures have applications in the development of novel materials and sensors .

Bioconjugation and Chemical Biology

Bioconjugation techniques often utilize triazole rings to link biomolecules with synthetic probes. This compound, with its reactive groups, can be used to attach drugs to targeting molecules or to modify proteins and nucleic acids for study in chemical biology .

Fluorescent Imaging

Triazole derivatives can act as fluorescent markers in imaging studies. The benzyl group can be modified to alter the compound’s photophysical properties, making it suitable for tracking biological processes in real-time .

Anticancer Research

The triazole ring is a common feature in many anticancer agents. Derivatives of [2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride have been synthesized and tested for their cytotoxic activities against various cancer cell lines, showing potential as anticancer drugs .

Materials Science

Due to its stability and aromatic character, the triazole ring is used in materials science to create advanced materials with specific properties, such as enhanced conductivity or mechanical strength .

Eigenschaften

IUPAC Name |

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZVDTWQDCGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)

![2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1493815.png)